Ex26

Description

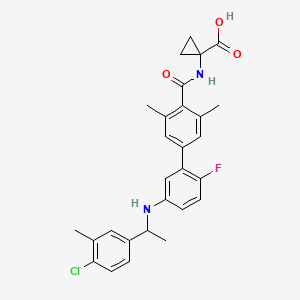

Structure

3D Structure

Properties

IUPAC Name |

1-[[4-[5-[1-(4-chloro-3-methylphenyl)ethylamino]-2-fluorophenyl]-2,6-dimethylbenzoyl]amino]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClFN2O3/c1-15-11-19(5-7-23(15)29)18(4)31-21-6-8-24(30)22(14-21)20-12-16(2)25(17(3)13-20)26(33)32-28(9-10-28)27(34)35/h5-8,11-14,18,31H,9-10H2,1-4H3,(H,32,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHNBORUVLWCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)NC2(CC2)C(=O)O)C)C3=C(C=CC(=C3)NC(C)C4=CC(=C(C=C4)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001101859 | |

| Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001101859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233332-37-0 | |

| Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233332-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001101859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of S1P1-IN-Ex26

For Researchers, Scientists, and Drug Development Professionals

Abstract

S1P1-IN-Ex26 is a potent and highly selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its mechanism of action is centered on the competitive inhibition of S1P1, a G protein-coupled receptor (GPCR) crucial for lymphocyte trafficking. By blocking the endogenous ligand, sphingosine-1-phosphate (S1P), from binding to S1P1 on lymphocytes, S1P1-IN-Ex26 effectively prevents their egress from secondary lymphoid organs. This sequestration of lymphocytes in the lymph nodes leads to a reduction of circulating lymphocytes (lymphopenia), which forms the basis of its therapeutic potential in autoimmune diseases like experimental autoimmune encephalomyelitis. This document provides a detailed overview of its binding affinity, selectivity, downstream signaling effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: S1P1 Antagonism

S1P1-IN-Ex26 functions as a direct antagonist at the S1P1 receptor. Unlike agonists that activate the receptor, or functional antagonists that cause receptor internalization and degradation, S1P1-IN-Ex26 competitively occupies the orthosteric binding site, preventing the binding of the endogenous ligand S1P. This blockade inhibits the initiation of downstream signaling cascades that are necessary for guiding lymphocytes out of the lymph nodes and into the bloodstream and tissues.

The primary and most well-documented physiological consequence of S1P1-IN-Ex26's action is the sequestration of T and B cells within the lymph nodes.[1] This leads to a dose-dependent reduction in peripheral blood lymphocyte counts.[1]

Quantitative Pharmacological Data

The potency and selectivity of S1P1-IN-Ex26 have been characterized through various in vitro assays. The data below is summarized from studies determining its inhibitory concentration (IC50) against a panel of S1P receptors and its effective dose (ED50) for in vivo lymphocyte sequestration.

| Parameter | Receptor | Value | Assay Type |

| IC50 | S1P1 | 0.93 nM | In vitro antagonist activity |

| IC50 | S1P2 | >10,000 nM | In vitro antagonist activity |

| IC50 | S1P3 | >10,000 nM | In vitro antagonist activity |

| IC50 | S1P4 | 4,900 nM | In vitro antagonist activity |

| EC50 (Agonist) | S1P1-S1P4 | >10,000 nM | In vitro agonist activity |

| ED50 | N/A | 0.06 mg/kg | In vivo lymphocyte sequestration (2 hours post-treatment)[2] |

This table demonstrates the high selectivity of S1P1-IN-Ex26 for the S1P1 receptor, with over 3,000-fold selectivity against other S1P receptor subtypes.[2]

Signaling Pathways Modulated by S1P1-IN-Ex26

The S1P1 receptor primarily couples to the inhibitory G protein, Gαi. Activation of S1P1 by S1P initiates a signaling cascade that promotes cell migration and survival. S1P1-IN-Ex26 blocks these downstream effects by preventing the initial G protein activation.

As an antagonist, S1P1-IN-Ex26 prevents the dissociation of the Gαi/βγ complex, thereby inhibiting the activation of key downstream effectors such as:

-

Phosphoinositide 3-kinase (PI3K): A critical node in cell survival and migration pathways.

-

Ras-related C3 botulinum toxin substrate (Rac): A small GTPase that is essential for cytoskeletal rearrangements required for cell motility.

-

Extracellular signal-regulated kinase (ERK): A member of the MAP kinase family that regulates cell proliferation and survival.

By inhibiting these pathways, S1P1-IN-Ex26 effectively immobilizes lymphocytes within the lymphoid organs.

Experimental Protocols

The characterization of S1P1-IN-Ex26 involves a series of standardized in vitro and in vivo assays. Below are representative protocols for determining antagonist affinity and functional blockade.

Competitive Radioligand Binding Assay (In Vitro)

This assay quantifies the ability of S1P1-IN-Ex26 to displace a radiolabeled ligand from the S1P1 receptor, allowing for the determination of its binding affinity (Ki).

Methodology:

-

Membrane Preparation: Membranes from CHO or HEK293 cells stably overexpressing the human S1P1 receptor are prepared and protein concentration is quantified.

-

Assay Buffer: A buffer containing 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free BSA (pH 7.5) is prepared.

-

Reaction Mixture: In a 96-well plate, the following are combined:

-

Cell membranes (typically 5-10 µg of protein).

-

A fixed concentration of a radiolabeled S1P1 ligand (e.g., [³²P]S1P or [³H]S1P) near its Kd value.

-

Varying concentrations of S1P1-IN-Ex26 (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Nonspecific Binding: A parallel set of wells containing a high concentration of unlabeled S1P (e.g., 10 µM) is used to determine nonspecific binding.

-

Incubation: The plate is incubated for 60-90 minutes at room temperature to reach equilibrium.

-

Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. The IC50 is determined by nonlinear regression analysis, and the Ki is calculated using the Cheng-Prusoff equation.

GTPγS Functional Assay (In Vitro)

This functional assay measures the extent of Gαi protein activation upon receptor stimulation. As an antagonist, S1P1-IN-Ex26 will inhibit the S1P-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Methodology:

-

Membrane Preparation: S1P1-expressing cell membranes are prepared as in the binding assay.

-

Assay Buffer: A buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 0.1% BSA (pH 7.4) is prepared.

-

Pre-incubation: Membranes are pre-incubated with S1P1-IN-Ex26 at various concentrations for 15-20 minutes on ice.

-

Reaction Initiation: A solution containing the S1P1 agonist (e.g., S1P at its EC80 concentration), GDP (typically 10 µM), and [³⁵S]GTPγS (0.1-0.5 nM) is added to the wells.

-

Incubation: The plate is incubated for 30-60 minutes at 30°C.

-

Termination and Harvesting: The reaction is stopped by rapid filtration, as described for the binding assay.

-

Quantification: Radioactivity is measured via scintillation counting.

-

Data Analysis: The data is analyzed to determine the IC50 of S1P1-IN-Ex26 for the inhibition of S1P-stimulated [³⁵S]GTPγS binding.

In Vivo Correlate: Lymphocyte Sequestration

The in vitro antagonist activity of S1P1-IN-Ex26 translates directly to its in vivo mechanism of action. Administration of the compound to mice leads to a significant and dose-dependent reduction in circulating T and B lymphocytes.

Experimental Design:

-

Animal Model: C57BL/6 mice are typically used.

-

Compound Administration: S1P1-IN-Ex26 is administered, often via intraperitoneal (i.p.) injection, at varying doses (e.g., 0.01 to 30 mg/kg).

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 2, 4, 8, 24 hours).

-

Lymphocyte Counting: Peripheral blood lymphocytes are quantified using flow cytometry or an automated hematology analyzer.

-

Tissue Analysis: Lymph nodes and spleen can be harvested to confirm the retention of lymphocytes in these organs.[1]

This in vivo assay confirms that the molecular antagonism of S1P1 effectively disrupts the lymphocyte trafficking necessary for immune surveillance, providing the rationale for its use in models of autoimmune disease. Treatment with S1P1-IN-Ex26 has been shown to alleviate experimental autoimmune encephalomyelitis by inhibiting the infiltration of lymphocytes into the central nervous system.[2]

Conclusion

The mechanism of action of S1P1-IN-Ex26 is characterized by its potent and selective antagonism of the S1P1 receptor. By competitively inhibiting the binding of S1P, it blocks the crucial Gαi-mediated signaling required for lymphocyte egress from lymphoid organs. This leads to lymphocyte sequestration and peripheral lymphopenia, which constitutes its primary therapeutic effect. The clear dose-response relationship between receptor antagonism in vitro and lymphocyte sequestration in vivo provides a robust framework for its development as a modulator of the immune system.

References

The Discovery and Development of S1P1-IN-Ex26: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of S1P1-IN-Ex26, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document details the compound's mechanism of action, key in vitro and in vivo experimental findings, and the methodologies employed in its evaluation.

Introduction to S1P1-IN-Ex26

S1P1-IN-Ex26, also known as Ex26, is a small molecule antagonist of the S1P1 receptor.[1] It belongs to a class of biaryl benzylamines and is distinguished by its high potency and selectivity.[1][2] The S1P1 receptor plays a crucial role in regulating lymphocyte trafficking from the lymph nodes to the peripheral circulation.[2] By antagonizing this receptor, S1P1-IN-Ex26 effectively sequesters lymphocytes in the lymph nodes, thereby preventing their infiltration into sites of inflammation. This mechanism of action makes it a promising candidate for the treatment of autoimmune diseases.[1][2]

Chemical and Physical Properties:

| Property | Value |

| Synonyms | This compound |

| CAS Number | 1233332-37-0 |

| Molecular Formula | C28H28ClFN2O3 |

| Molecular Weight | 494.99 g/mol |

In Vitro Characterization

The in vitro activity of S1P1-IN-Ex26 was primarily assessed through its ability to antagonize S1P-induced S1P1 receptor internalization.

Table 1: In Vitro Potency and Selectivity of S1P1-IN-Ex26

| Parameter | Value | Reference |

| IC50 for S1P1 | 0.93 nM | [1] |

| Selectivity | >3,000-fold for S1P1 over S1P2, S1P3, S1P4, and S1P5 | [1] |

Experimental Protocol: S1P1-eGFP Internalization Assay

This assay evaluates the ability of a compound to inhibit the agonist-induced internalization of the S1P1 receptor.

-

Cell Line: Human Embryonic Kidney (HEK) cells stably expressing S1P1 tagged with enhanced Green Fluorescent Protein (S1P1-eGFP).[1]

-

Methodology:

-

HEK-S1P1-eGFP cells are plated in a suitable format (e.g., 96-well plates).

-

Cells are pre-treated with varying concentrations of S1P1-IN-Ex26 for 1 hour.[1]

-

Cells are then stimulated with a fixed concentration of an S1P1 agonist (e.g., 5 nM S1P) to induce receptor internalization.[1]

-

Following incubation, the cells are fixed.

-

The subcellular localization of S1P1-eGFP is visualized and quantified using high-content imaging or flow cytometry. In the absence of an antagonist, the eGFP signal moves from the plasma membrane to intracellular compartments. An effective antagonist, like S1P1-IN-Ex26, will prevent this translocation.

-

The IC50 value is calculated by measuring the concentration of S1P1-IN-Ex26 that results in a 50% inhibition of agonist-induced internalization.

-

In Vivo Pharmacology

The in vivo effects of S1P1-IN-Ex26 were characterized by its ability to induce lymphocyte sequestration and its therapeutic efficacy in a model of autoimmune disease.

Table 2: In Vivo Efficacy of S1P1-IN-Ex26

| Parameter | Animal Model | Dose | Effect | Reference |

| Lymphocyte Sequestration (ED50) | C57Bl/6J mice | 0.06 mg/kg (i.p.) | 50% reduction in peripheral blood lymphocytes at 2 hours post-dose. | [1] |

| Lymphopenia Resolution | C57Bl/6J mice | 3 mg/kg (i.p.) | Lymphocyte counts return to baseline by 24 hours. | [1] |

| Pulmonary Edema | C57Bl/6J mice | 3 mg/kg (i.p.) | Transient, dose-dependent pulmonary edema, resolving by 16-24 hours. | [1] |

| EAE Amelioration | C57Bl/6J mice | 30 mg/kg (i.p.) | Significantly reduced disease severity in an Experimental Autoimmune Encephalomyelitis model. | [1] |

Experimental Protocol: In Vivo Lymphocyte Sequestration

This protocol details the method for assessing the effect of S1P1-IN-Ex26 on peripheral blood lymphocyte counts in mice.

-

Animal Model: 8-week-old male C57Bl/6J mice.[1]

-

Methodology:

-

Mice are administered S1P1-IN-Ex26 via intraperitoneal (i.p.) injection at various doses. The vehicle control is typically a sodium carbonate solution.[1]

-

At specified time points (e.g., 2 hours post-injection), blood is collected from the mice.[1]

-

Red blood cells are lysed using a lysis buffer (e.g., 150 mM NH4Cl, 10 mM KHCO3, 0.1 mM EDTA).[1]

-

The remaining white blood cells are washed and counted.

-

Lymphocyte populations (T cells and B cells) are identified and quantified using flow cytometry with specific cell surface markers (e.g., CD4, CD8, B220).

-

The percentage reduction in lymphocyte count compared to vehicle-treated animals is calculated to determine the extent of sequestration.

-

Signaling Pathways and Experimental Workflows

S1P1 Signaling Pathway

The binding of the endogenous ligand, Sphingosine-1-Phosphate (S1P), to the S1P1 receptor activates intracellular signaling cascades, primarily through the Gi family of G proteins. This activation is critical for lymphocyte egress from lymph nodes. S1P1-IN-Ex26 acts as a competitive antagonist, blocking S1P from binding to the receptor and thereby inhibiting these downstream signals.

Caption: S1P1 signaling pathway and the antagonistic action of S1P1-IN-Ex26.

In Vitro S1P1 Internalization Assay Workflow

The following diagram illustrates the workflow for the S1P1-eGFP internalization assay used to determine the in vitro potency of S1P1-IN-Ex26.

Caption: Workflow for the in vitro S1P1-eGFP internalization assay.

In Vivo Lymphocyte Sequestration Assay Workflow

This diagram outlines the key steps in the in vivo experiment to measure the effect of S1P1-IN-Ex26 on lymphocyte counts.

Caption: Workflow for the in vivo lymphocyte sequestration assay.

Conclusion

S1P1-IN-Ex26 is a highly potent and selective S1P1 receptor antagonist that has demonstrated significant efficacy in preclinical models. Its ability to induce rapid, reversible lymphocyte sequestration underscores its potential as a therapeutic agent for autoimmune and inflammatory disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of disease models is warranted to fully elucidate the therapeutic potential of S1P1-IN-Ex26.

References

In-Depth Technical Guide: S1P1-IN-Ex26 (CAS No. 1233332-37-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S1P1-IN-Ex26, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document details its chemical properties, biological activity, mechanism of action, and relevant experimental protocols for its characterization.

Core Compound Information

S1P1-IN-Ex26, with CAS number 1233332-37-0, is a biphenylcarboxamide derivative that functions as a peripherally-restricted antagonist of the S1P1 receptor.[1] Its high potency and selectivity make it a valuable tool for studying the physiological and pathological roles of the S1P1 signaling pathway, particularly in the context of autoimmune diseases.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1233332-37-0 | [1][2] |

| Molecular Formula | C₂₈H₂₈ClFN₂O₃ | [1][2] |

| Molecular Weight | 494.98 g/mol | [1][2] |

| IUPAC Name | 1-[[[5'-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2'-fluoro-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]amino]-cyclopropanecarboxylic acid | [2][3] |

| Appearance | White to beige powder | [1] |

| Purity | ≥98% (HPLC) | [1][3] |

| Solubility | DMSO: 25 mg/mL, clear | [1] |

| Storage Temperature | 2-8°C | [1] |

| SMILES String | ClC1=CC=C(C(C)NC2=CC=C(F)C(C3=CC(C)=C(C(NC4(CC4)C(O)=O)=O)C(C)=C3)=C2)C=C1C | [1] |

| InChI Key | YVHNBORUVLWCKF-UHFFFAOYSA-N | [1][2] |

Biological Activity and Mechanism of Action

S1P1-IN-Ex26 is a highly potent and selective antagonist of the S1P1 receptor with an IC₅₀ of 0.93 nM.[1][4][5] It exhibits over 3,000-fold selectivity for S1P1 over other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5), with IC₅₀ values greater than 3.1 μM for these receptors.[1][5][6]

The primary mechanism of action of S1P1-IN-Ex26 is the inhibition of the S1P1 signaling pathway. The S1P1 receptor, a G protein-coupled receptor (GPCR), is crucial for lymphocyte egress from lymphoid organs into the circulatory system.[7][8] By binding to and antagonizing the S1P1 receptor, S1P1-IN-Ex26 prevents the downstream signaling cascade initiated by the endogenous ligand, sphingosine-1-phosphate (S1P). This antagonism leads to the sequestration of lymphocytes within the lymph nodes, resulting in a reduction of circulating lymphocytes.[1][3][9] This mode of action is particularly relevant for the treatment of autoimmune diseases where autoreactive lymphocytes contribute to pathology.[7]

Furthermore, S1P1-IN-Ex26 has been shown to prevent the S1P1 agonist-induced internalization and polyubiquitination of the receptor in HEK cells.[1]

In Vitro and In Vivo Activity

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| IC₅₀ (S1P1) | 0.93 nM | Human S1P1-expressing cells | Functional Antagonist Assay | [1][4][5] |

| Selectivity | >3,000-fold vs S1P2, S1P3, S1P4, S1P5 | [4][5][6] | ||

| ED₅₀ (Lymphocyte Sequestration) | 0.06 mg/kg | Mice (i.p.) | In Vivo Lymphocyte Count | [1][4] |

| Effect on IFN Production | Significantly elevates CpG-A-stimulated IFN production at 10 µM | Plasmacytoid dendritic cell culture | In Vitro Assay | [1] |

Signaling Pathway

The S1P1 receptor primarily couples to the inhibitory G protein, Gαi. Upon activation by S1P, Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can activate other downstream pathways, including the PI3K-Akt and Ras-ERK pathways, which are involved in cell survival and proliferation. S1P1-IN-Ex26 acts as a competitive antagonist, blocking the binding of S1P to the receptor and thereby inhibiting these downstream signaling events.

References

- 1. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiomyocyte S1P1 Receptor–mediated Extracellular Signal–related Kinase Signaling and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Development and characterization of sphingosine 1-phosphate receptor 1 monoclonal antibody suitable for cell imaging and biochemical studies of endogenous receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Analysis of S1PR1 SNPs Reveals Drug Binding Modes Relevant to Multiple Sclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide: S1P1 Receptor Antagonism by Ex26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the antagonism of the Sphingosine-1-Phosphate Receptor 1 (S1P1) by the potent and selective antagonist, Ex26. This document details the mechanism of action, presents key quantitative data, outlines experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts of S1P1 Receptor Antagonism by this compound

This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking.[1][2] By inhibiting S1P1 signaling, this compound disrupts the normal egress of lymphocytes from lymphoid tissues, leading to their sequestration.[1][2] This mechanism of action is of significant therapeutic interest, particularly in the context of autoimmune diseases such as multiple sclerosis, where attenuating the migration of pathogenic lymphocytes to the central nervous system can ameliorate disease.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines | Reference |

| IC50 | 0.93 nM | U2OS and CHO cells | [1] |

Table 2: Selectivity Profile of this compound

| Receptor | Selectivity | Reference |

| S1P1 vs. other S1P receptors | >3,000-fold | [1] |

Table 3: In Vivo Efficacy of this compound in Mice

| Parameter | Dose | Effect | Model | Reference |

| ED50 for Lymphocyte Sequestration | 0.06 mg/kg (i.p.) | Induced lymphocyte sequestration after 2 hours | C57Bl/6J mice | [1] |

| Lymphocyte and Thymocyte Egress Inhibition | 3 mg/kg (i.p., once daily for 3 days) | Disrupted S1P1 signaling, inhibiting lymphocyte and thymocyte egress | C57Bl/6J mice | [1] |

| Amelioration of EAE | 30 mg/kg (i.p., once daily for 15 days) | Alleviated experimental autoimmune encephalomyelitis | EAE mouse model | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antagonist Activity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the S1P1 receptor.

-

Cell Lines: U2OS and Chinese Hamster Ovary (CHO) cells expressing the S1P1 receptor.

-

Methodology:

-

Cells were treated with varying concentrations of this compound (0-10 μM) for 1 hour.[1]

-

The ability of this compound to antagonize the effects of an S1P1 agonist was measured. The specific functional readout (e.g., GTPγS binding, cAMP accumulation, or receptor internalization) is a standard method for GPCR antagonist profiling.

-

Dose-response curves were generated to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the maximal agonist response.

-

In Vivo Lymphocyte Sequestration Assay

-

Objective: To evaluate the in vivo efficacy of this compound in inducing lymphocyte sequestration.

-

Animal Model: Eight-week-old male C57Bl/6J mice.[1]

-

Methodology:

-

Mice were administered this compound via intraperitoneal (i.p.) injection at various doses.

-

At specified time points (e.g., 2 hours post-injection), blood, lymph nodes, and spleen were collected.

-

Lymphocyte counts in the peripheral blood were determined.

-

T and B cell populations within the lymph nodes and spleen were analyzed by flow cytometry to assess retention and depletion, respectively.[2]

-

For continuous administration studies, micro-osmotic pumps were implanted to deliver this compound at a constant rate.[2]

-

Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Objective: To assess the therapeutic potential of this compound in a preclinical model of multiple sclerosis.

-

Animal Model: EAE was induced in mice.

-

Methodology:

-

EAE was induced in mice, typically by immunization with a myelin-derived peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.

-

Once clinical signs of EAE were apparent, mice were treated with this compound (30 mg/kg, i.p., once daily) for 15 days.[1]

-

Clinical scores were recorded daily to assess disease severity (e.g., on a scale of 0-5, from no symptoms to paralysis).

-

At the end of the treatment period, spinal cords were collected for histological analysis to evaluate lymphocyte infiltration and demyelination.[1]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to S1P1 receptor antagonism by this compound.

References

- 1. Sphingosine 1-phosphate receptor 1 (S1P(1)) upregulation and amelioration of experimental autoimmune encephalomyelitis by an S1P(1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Role of S1P1 Receptor Modulation in Autoimmune Diseases: A Technical Guide to S1P1-IN-Ex26

A Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a critical therapeutic target in the field of autoimmune diseases. As a key regulator of lymphocyte trafficking, modulation of S1P1 offers a powerful mechanism to prevent the infiltration of pathogenic immune cells into target tissues, thereby mitigating inflammatory damage. This technical guide provides an in-depth overview of the S1P1 signaling pathway, the mechanism of action of S1P1 modulators, and detailed experimental protocols for their evaluation. While specific data for "S1P1-IN-Ex26" is not publicly available, this document leverages data from representative, well-characterized S1P1 modulators to provide a comprehensive resource for researchers and drug development professionals working on this promising class of therapeutics.

Introduction to S1P1 Signaling in Autoimmunity

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects through a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P concentration gradient between the blood/lymph and tissues is crucial for regulating the egress of lymphocytes from secondary lymphoid organs.[1] T and B lymphocytes express S1P1, and their migration out of lymph nodes is dependent on this S1P gradient. In autoimmune diseases, autoreactive lymphocytes migrate to and accumulate in tissues, leading to chronic inflammation and damage.

Mechanism of Action of S1P1 Modulators

S1P1 modulators are functional antagonists that bind to the S1P1 receptor on lymphocytes. This binding leads to the internalization and subsequent degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient.[2] As a result, lymphocytes are sequestered within the lymph nodes, leading to a reduction of circulating lymphocytes in the peripheral blood and, consequently, reduced infiltration into inflammatory sites. This targeted immunomodulation forms the basis of their therapeutic efficacy in autoimmune disorders such as multiple sclerosis.

Quantitative Data for Representative S1P1 Modulators

Due to the absence of publicly available data for S1P1-IN-Ex26, this section presents quantitative data for well-established S1P1 modulators to serve as a benchmark for researchers.

Table 1: In Vitro Potency of Representative S1P1 Modulators

| Compound | S1P1 Binding Affinity (IC50/Ki, nM) | S1P1 Functional Potency (EC50, nM) (GTPγS Assay) | S1P Receptor Selectivity (IC50/EC50 in nM) |

| Ponesimod | IC50: 6 (S1P1) | EC50: 5.7 (S1P1) | S1P2: >10,000, S1P3: 2,068, S1P4: 1,956, S1P5: 142[2] |

| Siponimod | - | - | Dual agonist for S1P1 and S1P5[3] |

| Ozanimod | - | - | Agonist of S1P1 and S1P5[4] |

| Fingolimod (FTY720) | - | - | Non-selective modulator of S1P1, S1P3, S1P4, and S1P5 |

Note: Data for Siponimod and Ozanimod binding and functional potency are often presented in the context of their selectivity for S1P1 and S1P5 rather than specific numerical values in all public sources.

Table 2: Preclinical In Vivo Efficacy of Representative S1P1 Modulators in Experimental Autoimmune Encephalomyelitis (EAE) Models

| Compound | Animal Model | Dosing Regimen | Key Efficacy Readouts |

| Ponesimod | Rat | Dose-dependent | Reduction in circulating lymphocytes.[2] |

| Siponimod | Mouse (EAE) | 0.01 g/kg in diet | ~72.5% reduction in EAE scores.[5] |

| Fingolimod (FTY720) | Rat (EAN) | 0.1 mg/kg, oral, daily | Prevention of clinical symptom development.[6] |

| Ozanimod | - | - | Reduction in absolute blood lymphocyte counts (32% at 0.5mg, 49% at 1mg in humans).[7] |

Table 3: Pharmacokinetic Parameters of Representative S1P1 Modulators in Preclinical Species

| Compound | Species | Dose | Cmax | Tmax | Half-life (t1/2) | Brain/Blood Ratio |

| Siponimod | Rabbit | 1300 ng (intravitreal) | - | 1 h | 2.8 h | -[8] |

| Siponimod | Rabbit | 6500 ng (intravitreal) | - | 0.5 h | 3.9 h | -[8] |

| Siponimod | Mouse | 10 mg/kg (diet) | ~500 nM (blood), ~3 µM (brain) | - | - | ~6-7[9] |

Experimental Protocols

S1P1 Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound to the S1P1 receptor.

Materials:

-

Membrane preparations from cells expressing human S1P1 receptor.

-

[³²P]S1P (Radioligand).

-

Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).[1]

-

Test compound and unlabeled S1P.

-

96-well glass fiber filter plates.

-

Scintillation counter.

Procedure:

-

Dilute the S1P1 receptor membranes in the assay buffer to a final concentration of 1-2 µ g/well .[1]

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the test compound dilutions.

-

Add 50 µL of the diluted S1P1 membranes to each well and pre-incubate for 30 minutes at room temperature.[1]

-

Add 50 µL of [³²P]S1P (final concentration 0.1-0.2 nM) to initiate the binding reaction.[1]

-

Incubate for 60 minutes at room temperature.[1]

-

Terminate the reaction by rapid filtration through the 96-well glass fiber filter plate, followed by five washes with ice-cold assay buffer.[1]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled S1P (e.g., 1 µM).[1]

-

Calculate specific binding and determine the IC50 value of the test compound.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to the S1P1 receptor.

Materials:

-

Membrane preparations from cells expressing human S1P1 receptor.

-

[³⁵S]GTPγS (Radioligand).

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP.

-

Test compound.

-

Scintillation Proximity Assay (SPA) beads.

-

Microplate scintillation counter.

Procedure:

-

Pre-incubate the S1P1 membranes with SPA beads.

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the membrane/bead mixture to the wells.

-

Add [³⁵S]GTPγS to a final concentration of ~0.1 nM to initiate the reaction.

-

Incubate for 30-60 minutes at room temperature with gentle agitation.

-

Centrifuge the plate to allow the beads to settle.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the EC50 value of the test compound from the dose-response curve.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of S1P1 modulators.

Materials:

-

Female C57BL/6 mice (8-12 weeks old).

-

Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅).

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis toxin (PTX).

-

Test compound (S1P1-IN-Ex26).

Procedure:

-

Induction of EAE:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG peptide in CFA.

-

Administer PTX intraperitoneally on day 0 and day 2 post-immunization.

-

-

Treatment:

-

Administer the test compound (e.g., daily oral gavage) starting from a specified day post-immunization (prophylactic or therapeutic regimen).

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE and score them based on a scale of 0-5:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness.

-

3: Complete hind limb paralysis.

-

4: Hind and forelimb paralysis.

-

5: Moribund state.[10]

-

-

-

Endpoint Analysis:

-

At the end of the study, collect tissues (e.g., spinal cord, brain, lymph nodes) for histological analysis (inflammation, demyelination) and immunological analysis (e.g., flow cytometry of infiltrating immune cells).

-

Peripheral Lymphocyte Counting

This protocol is for monitoring the pharmacodynamic effect of S1P1 modulators on circulating lymphocyte counts.

Materials:

-

Mice treated with the test compound.

-

Anticoagulant (e.g., EDTA).

-

Automated hematology analyzer or flow cytometer.

-

Lysing solution.

-

Antibodies for lymphocyte markers (e.g., CD4, CD8, B220).

Procedure:

-

Collect blood samples from the mice at specified time points post-treatment.

-

For automated analysis, process the whole blood according to the hematology analyzer's instructions.

-

For flow cytometry analysis:

-

Lyse red blood cells using a lysing solution.

-

Wash the remaining cells with PBS.

-

Stain the cells with fluorescently labeled antibodies against lymphocyte markers.

-

Acquire the samples on a flow cytometer and analyze the lymphocyte populations.

-

-

Calculate the absolute number and percentage of different lymphocyte subsets.

Visualizations

S1P1 Signaling Pathway

Caption: S1P1 receptor signaling cascade.

Mechanism of S1P1 Modulator Action

Caption: S1P1 modulators block lymphocyte egress.

Experimental Workflow for S1P1 Modulator Evaluation

Caption: Drug discovery workflow for S1P1 modulators.

Conclusion

The modulation of the S1P1 receptor represents a clinically validated and highly effective strategy for the treatment of autoimmune diseases. This technical guide provides a foundational understanding of the S1P1 signaling pathway, the mechanism of action of S1P1 modulators, and a comprehensive set of experimental protocols and representative data to aid in the research and development of novel S1P1-targeted therapeutics like S1P1-IN-Ex26. The methodologies and data presented herein should serve as a valuable resource for scientists and researchers in the field, facilitating the advancement of new and improved treatments for patients suffering from autoimmune disorders.

References

- 1. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sapphire North America [sapphire-usa.com]

- 3. ClinPGx [clinpgx.org]

- 4. ozanimod | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 5. neurology.org [neurology.org]

- 6. researchgate.net [researchgate.net]

- 7. 2minutemedicine.com [2minutemedicine.com]

- 8. In Vivo Ocular Pharmacokinetics and Toxicity of Siponimod in Albino Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

S1P1-IN-Ex26: A Technical Guide to its Antagonistic Action on S1P1 and Impact on T-Cell Trafficking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S1P1-IN-Ex26, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). We will explore its mechanism of action, its profound effects on T-cell trafficking, and the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers in immunology, pharmacology, and drug development.

Core Mechanism of Action: S1P1 Antagonism

S1P1-IN-Ex26, chemically known as 1-(5′-((1-(4-chloro-3-methylphenyl)ethyl)amino)-2'-fluoro-3,5-dimethyl-[1,1'-biphenyl]-4-ylcarboxamido)cyclopropanecarboxylic acid, functions as a potent and selective antagonist of the S1P1 receptor.[1] Unlike S1P1 agonists which initially activate the receptor before inducing its internalization and degradation, S1P1-IN-Ex26 directly blocks the signaling cascade initiated by the endogenous ligand, sphingosine-1-phosphate (S1P). This antagonism disrupts the natural S1P gradient that is crucial for the egress of lymphocytes, particularly T-cells, from secondary lymphoid organs.[1][2]

The S1P concentration is typically high in the blood and lymph, while it is low within lymphoid tissues such as lymph nodes and the thymus.[2] T-cells express S1P1, and the receptor's engagement with S1P in the circulatory system acts as a chemotactic cue, guiding them out of the lymphoid organs. By blocking this interaction, S1P1-IN-Ex26 effectively traps T-cells within these tissues, leading to a reduction of circulating lymphocytes, a condition known as lymphopenia.[1]

Quantitative Data

The following tables summarize the key quantitative data for S1P1-IN-Ex26, highlighting its potency and selectivity.

Table 1: In Vitro Receptor Selectivity of S1P1-IN-Ex26 [1]

| Receptor | Antagonist IC50 (nM) | Agonist EC50 (nM) |

| S1P1 | 0.93 | >10,000 |

| S1P2 | >10,000 | >10,000 |

| S1P3 | >10,000 | >10,000 |

Note: The data demonstrates that S1P1-IN-Ex26 is highly selective for S1P1, with no detectable agonist activity.

Table 2: In Vivo Efficacy of S1P1-IN-Ex26 on Lymphocyte Sequestration [1]

| Treatment | Dose (mg/kg, i.p.) | Time Point | Effect on Blood Lymphocyte Count |

| S1P1-IN-Ex26 | 0.3 | 2 hours | Dose-dependent reduction |

| S1P1-IN-Ex26 | 1 | 2 hours | Dose-dependent reduction |

| S1P1-IN-Ex26 | 3 | 2 hours | Significant reduction |

| S1P1-IN-Ex26 | 3 | 24 hours | Resolution of lymphopenia |

Signaling Pathway

The signaling pathway affected by S1P1-IN-Ex26 is central to T-cell trafficking. The following diagram illustrates the mechanism of S1P1 antagonism.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of S1P1-IN-Ex26.

In Vitro S1P1 Receptor Internalization Assay

Objective: To determine if S1P1-IN-Ex26 can inhibit agonist-induced internalization of the S1P1 receptor.

Methodology:

-

Human embryonic kidney (HEK) cells expressing S1P1 tagged with enhanced green fluorescent protein (eGFP) are used.

-

Cells are pre-treated for 1 hour with S1P1-IN-Ex26 at various concentrations.

-

Following pre-treatment, a known S1P1 agonist is added to the cells to induce receptor internalization.

-

The localization of S1P1-eGFP is monitored using fluorescence microscopy.

-

Inhibition of internalization is quantified by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments.[1]

In Vivo Lymphocyte Sequestration Study

Objective: To evaluate the effect of S1P1-IN-Ex26 on circulating lymphocyte counts in mice.

Methodology:

-

Eight-week-old male C57Bl/6J mice are used for the study.

-

Mice are administered S1P1-IN-Ex26 via intraperitoneal (i.p.) injection at varying doses. A vehicle control group (50 mM Na2CO3) is also included.

-

At specified time points post-injection (e.g., 2 and 24 hours), blood is collected from the heart following euthanasia.

-

Red blood cells are lysed, and the remaining white blood cells are washed and counted using an automated cell counter.

-

Lymphocyte populations (T-cells and B-cells) are further analyzed and quantified by flow cytometry using specific cell surface markers.[1]

Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the therapeutic efficacy of S1P1-IN-Ex26 in a mouse model of multiple sclerosis.

Methodology:

-

EAE is induced in mice by immunization with myelin oligodendrocyte glycoprotein (MOG) residues 33-55.

-

Following the onset of clinical symptoms, mice are treated daily with an i.p. injection of S1P1-IN-Ex26 (e.g., 30 mg/kg), a vehicle control, or a positive control such as FTY720 (fingolimod).

-

Clinical scores are recorded daily to assess disease severity.

-

At the end of the study, spinal cords can be harvested for histological analysis to assess lymphocyte infiltration and demyelination.[1]

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vivo effects of S1P1-IN-Ex26.

References

S1P1-IN-Ex26: A Technical Guide for its Application as a Research Tool in Multiple Sclerosis Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the use of S1P1-IN-Ex26, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), as a valuable research tool for investigating therapeutic strategies in animal models of multiple sclerosis (MS), particularly Experimental Autoimmune Encephalomyelitis (EAE). This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action of S1P1-IN-Ex26

S1P1-IN-Ex26 exerts its therapeutic effect in autoimmune models primarily through the regulation of lymphocyte trafficking. Sphingosine-1-phosphate (S1P) is a signaling lipid that plays a crucial role in guiding the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the thymus, into the bloodstream and lymphatic system.[1][2] This process is mediated by the S1P1 receptor expressed on the surface of lymphocytes.

S1P1-IN-Ex26, as a selective S1P1 antagonist, binds to the S1P1 receptor on lymphocytes but does not activate it. This competitive inhibition prevents the natural ligand, S1P, from binding and initiating the downstream signaling cascade necessary for lymphocyte egress.[3] Consequently, lymphocytes are sequestered within the lymph nodes, leading to a reduction in the number of circulating lymphocytes, including the autoreactive T cells that are pathogenic in multiple sclerosis.[4][5] This sequestration of immune cells prevents their infiltration into the central nervous system (CNS), thereby mitigating the inflammation and demyelination characteristic of MS and EAE.[4][6] Notably, the therapeutic effect of S1P1-IN-Ex26 in EAE has been demonstrated to be independent of direct action within the CNS, highlighting the importance of its peripheral lymphocyte sequestration activity.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of S1P1-IN-Ex26 in preclinical models.

Table 1: In Vitro Potency of S1P1-IN-Ex26

| Parameter | Value | Cell Line | Conditions | Reference |

| IC50 | Double-digit nanomolar range | S1P1-expressing cells | In the presence of 5 nM S1P | [4] |

Table 2: In Vivo Efficacy of S1P1-IN-Ex26 in EAE Mouse Model

| Parameter | Vehicle Control | S1P1-IN-Ex26 (30 mg/kg/day) | FTY720 (10 mg/kg/day) | Reference |

| Mean Clinical EAE Score | ~3.5 | Significantly reduced vs. vehicle (P < 0.0001) | Significantly reduced vs. vehicle | [4] |

| Lymphocyte Infiltration in Spinal Cord | Present | Inhibited | - | [4] |

| White Matter Destruction in Spinal Cord | Present | Inhibited | - | [4] |

Table 3: In Vivo Pharmacodynamic Effects of S1P1-IN-Ex26 in Mice

| Effect | Dose | Time Point | Observation | Reference |

| Lymphocyte Sequestration | 30 mg/kg (single dose, naïve mice) | 24 hours | Lymphopenia | [4] |

| Pulmonary Edema (transient) | 3 mg/kg (i.p.) | 2 hours (peak) | Resolved by 16-24 hours | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving S1P1-IN-Ex26 in the context of MS research.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

-

C57BL/6 mice (female, 8-12 weeks old)

-

MOG 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX) from Bordetella pertussis

-

Phosphate-buffered saline (PBS), sterile

-

Syringes and needles

Procedure:

-

Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion of MOG 35-55 in CFA. For a final concentration of 2 mg/mL MOG 35-55, mix equal volumes of a 4 mg/mL MOG 35-55 solution in PBS and CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed.

-

Immunization: Subcutaneously inject 100 µL of the MOG/CFA emulsion at two sites on the flank of each mouse. This delivers a total of 200 µg of MOG 35-55 peptide.

-

Pertussis Toxin Administration: Immediately after immunization on Day 0, administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS. Repeat the PTX injection on Day 2.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from Day 7 post-immunization. Use a standardized scoring system:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund state

-

S1P1-IN-Ex26 Treatment in EAE Mice

This protocol outlines the administration of S1P1-IN-Ex26 to EAE-induced mice.

Materials:

-

S1P1-IN-Ex26

-

Vehicle solution (e.g., PBS, or as specified by the manufacturer)

-

EAE-induced mice (as per protocol 3.1)

-

Syringes and needles

Procedure:

-

Treatment Initiation: Begin treatment with S1P1-IN-Ex26 upon the onset of clinical symptoms (e.g., when mice reach a clinical score of 1 or 2).

-

Dosage and Administration: Administer S1P1-IN-Ex26 at a dose of 30 mg/kg daily via intraperitoneal (i.p.) injection.[4] Prepare the dosing solution fresh daily.

-

Control Group: Administer an equivalent volume of the vehicle solution to the control group of EAE mice.

-

Monitoring: Continue daily treatment and clinical scoring for the duration of the experiment (typically 14-21 days after onset of symptoms).

Assessment of Lymphocyte Sequestration

This protocol describes how to measure the effect of S1P1-IN-Ex26 on peripheral blood lymphocyte counts.

Materials:

-

Naïve or EAE-induced mice treated with S1P1-IN-Ex26 or vehicle

-

Anticoagulant (e.g., EDTA)

-

Red blood cell lysis buffer

-

Flow cytometer

-

Antibodies for lymphocyte markers (e.g., anti-CD4, anti-CD8, anti-B220)

Procedure:

-

Blood Collection: At specified time points after S1P1-IN-Ex26 administration (e.g., 2, 6, 24 hours), collect peripheral blood from the mice into tubes containing an anticoagulant.

-

Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.

-

Staining: Stain the remaining white blood cells with fluorescently labeled antibodies against lymphocyte surface markers.

-

Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the absolute counts and percentages of different lymphocyte populations (T cells, B cells) in the peripheral blood.

-

Data Analysis: Compare the lymphocyte counts in S1P1-IN-Ex26-treated mice to those in vehicle-treated mice to quantify the extent of lymphocyte sequestration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes described in this guide.

Caption: S1P1-IN-Ex26 competitively antagonizes the S1P1 receptor, blocking downstream signaling required for lymphocyte egress from lymph nodes.

Caption: Experimental workflow for evaluating the efficacy of S1P1-IN-Ex26 in the EAE mouse model of multiple sclerosis.

References

- 1. S1PR1 inhibition induces proapoptotic signaling in T cells and limits humoral responses within lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sphingosine 1-phosphate receptor 1 (S1P(1)) upregulation and amelioration of experimental autoimmune encephalomyelitis by an S1P(1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

S1P1-IN-Ex26: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

S1P1-IN-Ex26 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its primary biological function is the disruption of S1P1 signaling, which plays a crucial role in the trafficking of lymphocytes. By inhibiting the egress of T and B cells from lymphoid organs, S1P1-IN-Ex26 demonstrates significant immunomodulatory effects. This technical guide provides a comprehensive overview of the biological activity, function, and experimental validation of S1P1-IN-Ex26, tailored for researchers and professionals in drug development.

Introduction to S1P1 and its Role in Immunology

The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that is critical for the regulation of lymphocyte circulation.[1] The endogenous ligand, sphingosine-1-phosphate (S1P), is present in high concentrations in the blood and lymph, creating a chemotactic gradient that guides lymphocytes out of secondary lymphoid organs. This process is essential for immune surveillance and response. Modulation of S1P1 activity has emerged as a key therapeutic strategy for autoimmune diseases. While S1P1 agonists act as functional antagonists by inducing receptor internalization and degradation, direct antagonists like S1P1-IN-Ex26 offer an alternative mechanism for inhibiting S1P1 signaling.[1]

Biological Activity and Quantitative Data

S1P1-IN-Ex26 is characterized as a potent and highly selective antagonist of the human S1P1 receptor. Its antagonistic activity has been quantified in various in vitro and in vivo assays.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 0.93 nM | Human | S1P1 Antagonist Assay | [2] |

| Selectivity | >3000-fold vs. other S1P receptors | - | - | [2] |

| ED50 (Lymphocyte Sequestration) | 0.06 mg/kg | Mouse | In vivo lymphocyte count | [2] |

Mechanism of Action and Cellular Function

S1P1-IN-Ex26 exerts its biological effect by competitively binding to the S1P1 receptor, thereby preventing the binding of the endogenous ligand S1P. This antagonism disrupts the downstream signaling cascades that are normally initiated by S1P binding. The primary and most well-documented function of S1P1-IN-Ex26 is the inhibition of lymphocyte and thymocyte egress from lymphoid organs.[2] This leads to a dose-dependent sequestration of T and B cells within the lymph nodes and a corresponding reduction of these cells in the spleen and peripheral circulation.[2]

Experimental Protocols

S1P1 Receptor Binding Assay (Radioligand Competition)

This protocol is a representative method for determining the binding affinity of a compound like S1P1-IN-Ex26 to the S1P1 receptor.

Materials:

-

Membranes from cells expressing recombinant human S1P1.

-

[³²P]S1P (Radioligand).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.

-

S1P1-IN-Ex26 and other test compounds.

-

96-well glass fiber filter plates.

-

Scintillation counter.

Procedure:

-

Dilute the S1P1 receptor membranes in ice-cold assay buffer to a concentration of 1-2 µg of protein per well.

-

Prepare serial dilutions of S1P1-IN-Ex26 in assay buffer.

-

In a 96-well plate, pre-incubate the S1P1 membranes (50 µL) with the test compound dilutions (50 µL) for 30 minutes at room temperature.

-

Add [³²P]S1P (50 µL) to a final concentration of 0.1-0.2 nM to initiate the binding reaction.

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plates.

-

Wash the filters five times with 200 µL of ice-cold assay buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the IC50 value by non-linear regression analysis of the competition binding data.

In Vivo Lymphocyte Sequestration Assay

This protocol describes a method to assess the in vivo efficacy of S1P1-IN-Ex26 in inducing lymphocyte sequestration.

Materials:

-

C57BL/6 mice (or other suitable strain).

-

S1P1-IN-Ex26.

-

Vehicle control (e.g., sterile saline or as appropriate for the compound formulation).

-

Blood collection supplies (e.g., EDTA-coated capillaries).

-

Flow cytometer and relevant antibodies (e.g., anti-CD4, anti-CD8, anti-B220).

Procedure:

-

Acclimatize mice to handling and experimental conditions.

-

Administer S1P1-IN-Ex26 via the desired route (e.g., intraperitoneal injection) at various doses. Administer vehicle to the control group.

-

At specified time points after administration (e.g., 2, 4, 8, 24 hours), collect peripheral blood from the mice.

-

Perform a complete blood count or use flow cytometry to quantify the absolute numbers of T and B lymphocytes.

-

To further assess sequestration, harvest lymph nodes and spleen at the end of the experiment and prepare single-cell suspensions.

-

Stain the cells with fluorescently labeled antibodies against lymphocyte markers and analyze by flow cytometry to determine the number of T and B cells in these organs.

-

Calculate the ED50 value, which is the dose required to achieve 50% of the maximal reduction in peripheral blood lymphocyte counts.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used mouse model for multiple sclerosis and is relevant for testing the therapeutic potential of immunomodulatory agents like S1P1-IN-Ex26.

Materials:

-

Female C57BL/6 mice (8-12 weeks old).

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis toxin (PTX).

-

S1P1-IN-Ex26.

-

Vehicle control.

Procedure:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 in CFA.

-

Administer PTX intraperitoneally on day 0 and day 2 post-immunization.

-

Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10. Score the disease severity on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

Upon the onset of clinical signs (e.g., a score of 1 or 2), begin treatment with S1P1-IN-Ex26 or vehicle, administered daily via the chosen route.

-

Continue daily monitoring and scoring of the mice.

-

At the end of the study, mice can be euthanized, and spinal cords and brains can be collected for histological analysis to assess inflammation and demyelination.

Signaling Pathways and Visualizations

S1P1-IN-Ex26 functions by blocking the S1P1 signaling pathway, which is crucial for lymphocyte egress. The following diagrams illustrate the key pathways and experimental workflows.

References

S1P1-IN-Ex26: A Technical Guide to Solubility and Signaling Pathway Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of S1P1-IN-Ex26, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Additionally, it details the role of S1P1 in cellular signaling and provides a generalized protocol for solubility determination, crucial for its application in research and drug development.

Core Data: Solubility Profile

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. S1P1-IN-Ex26 exhibits high solubility in common laboratory solvents, facilitating the preparation of stock solutions for experimental use.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |

| DMSO | 100 mM | 49.50 mg/mL |

| Ethanol | 100 mM | 49.50 mg/mL |

Note: The molecular weight of S1P1-IN-Ex26 is 494.98 g/mol . Calculations are based on this value.

Experimental Protocol: Solubility Determination

The following outlines a general methodology for determining the solubility of a small molecule like S1P1-IN-Ex26. This protocol is a standard approach and may be adapted based on specific laboratory equipment and requirements.

Objective: To determine the maximum soluble concentration of S1P1-IN-Ex26 in Dimethyl Sulfoxide (DMSO) and Ethanol.

Materials:

-

S1P1-IN-Ex26 (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Ethanol (200 proof)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Calibrated analytical balance

-

Micro-pipettes

-

Appropriate vials or tubes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh a known excess amount of S1P1-IN-Ex26 into separate vials.

-

Add a defined volume of the respective solvent (DMSO or Ethanol) to each vial to create a slurry.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Agitate the slurries at a constant temperature (e.g., 25°C) using a vortex mixer or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed to pellet the undissolved compound.

-

-

Quantification of Solubilized Compound:

-

Carefully collect a precise aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of S1P1-IN-Ex26 in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, which represents the solubility of S1P1-IN-Ex26 in that solvent at the specified temperature.

-

Signaling Pathway and Experimental Workflow Visualization

To further aid in the understanding of S1P1-IN-Ex26's biological context and practical application, the following diagrams visualize the S1P1 signaling pathway and a typical experimental workflow for assessing compound solubility.

Caption: S1P1 Signaling Pathway and the Antagonistic Action of S1P1-IN-Ex26.

Caption: General Experimental Workflow for Determining Compound Solubility.

Methodological & Application

Application Notes and Protocols for S1P1-IN-Ex26 in Experimental Autoimmune Encephalomyelitis (EAE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). A key pathological feature of EAE is the infiltration of autoreactive lymphocytes, particularly T helper 1 (Th1) and Th17 cells, into the CNS, leading to inflammation, demyelination, and axonal damage. The egress of these pathogenic lymphocytes from secondary lymphoid organs is a critical step in the development of EAE and is largely regulated by the sphingosine-1-phosphate (S1P) signaling pathway.

The S1P receptor 1 (S1P1) is a G protein-coupled receptor that plays a pivotal role in lymphocyte trafficking. The S1P gradient, with high concentrations in the blood and lymph and low concentrations in lymphoid tissues, guides the egress of lymphocytes from lymph nodes. S1P1-IN-Ex26 (also referred to as Ex26) is a potent and selective antagonist of S1P1. By blocking S1P1 signaling, S1P1-IN-Ex26 prevents the egress of lymphocytes from lymph nodes, leading to their sequestration in the periphery and thereby reducing their infiltration into the CNS. This mechanism of action makes S1P1-IN-Ex26 a valuable tool for studying the role of lymphocyte trafficking in EAE and a potential therapeutic agent for autoimmune diseases like MS.

These application notes provide detailed protocols for the use of S1P1-IN-Ex26 in the MOG35-55-induced EAE model in C57BL/6 mice, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.

Data Presentation

Table 1: In Vitro Activity of S1P1-IN-Ex26

| Parameter | Value | Reference |

| IC50 (S1P1) | 0.93 nM | [1] |

Table 2: Effect of S1P1-IN-Ex26 on EAE Clinical Score

| Treatment Group | Mean Maximum Clinical Score | Onset of Amelioration | Reference |

| Vehicle | ~3.5 | N/A | [2] |

| S1P1-IN-Ex26 (30 mg/kg, i.p. daily) | ~1.5 | Following onset of symptoms | [2] |

| FTY720 (10 mg/kg, i.p. daily) | ~1.0 | Following onset of symptoms | [2] |

Note: EAE scoring is based on a 0-5 scale (see Protocol 1 for details).

Table 3: Effect of S1P1-IN-Ex26 on Lymphocyte Sequestration

| Treatment | Tissue | T Cell Count | B Cell Count | Reference |

| Vehicle | Peripheral Blood | Normal | Normal | [2] |

| S1P1-IN-Ex26 (3 mg/kg, i.p.) | Peripheral Blood | Significantly Reduced (at 2 hours) | Significantly Reduced (at 2 hours) | [2] |

| S1P1-IN-Ex26 (continuous via osmotic pump) | Peripheral Lymph Nodes | Significantly Increased | Significantly Increased | [2] |

| S1P1-IN-Ex26 (continuous via osmotic pump) | Spleen | Significantly Decreased | Significantly Decreased | [2] |

Experimental Protocols

Protocol 1: Induction of EAE with MOG35-55 in C57BL/6 Mice

Materials:

-

Female C57BL/6 mice, 9-12 weeks old

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate Buffered Saline (PBS)

-

Syringes and needles (27G)

-

Emulsifying needle or device

Procedure:

-

Acclimatization: Acclimate mice to the facility for at least 7 days before the experiment.[3]

-

Antigen Emulsion Preparation:

-

Prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.

-

Prepare a 4 mg/mL suspension of Mycobacterium tuberculosis H37Ra in CFA.

-

To prepare the final emulsion, mix the MOG35-55 solution and the CFA suspension in a 1:1 ratio.

-

Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Immunization (Day 0):

-

Second PTX Injection (Day 2):

-

Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.[5]

-

-

Clinical Scoring:

-

Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.[3]

-

Use the following standard EAE scoring scale:[3][6]

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness or wobbly gait.

-

3: Partial hind limb paralysis.

-

4: Complete hind limb paralysis.

-

5: Moribund state or death.

-

-

Provide easily accessible food and water for mice with clinical signs.

-

Protocol 2: Preparation and Administration of S1P1-IN-Ex26

Materials:

-

S1P1-IN-Ex26 powder

-

Vehicle solution (e.g., 50 mM Na2CO3 as cited in one study, though vehicle composition may vary and should be optimized)[2]

-

Sterile saline or PBS

-

Vortex mixer

-

Syringes and needles for i.p. injection

-

Micro-osmotic pumps (e.g., Alzet model 1003D) for continuous administration

Procedure for Intraperitoneal (i.p.) Injection:

-

Solution Preparation:

-

Calculate the required amount of S1P1-IN-Ex26 based on the desired dose (e.g., 3 mg/kg or 30 mg/kg) and the weight of the mice.

-

Dissolve the S1P1-IN-Ex26 powder in the appropriate vehicle. Ensure complete dissolution, which may require vortexing.

-

The final injection volume should typically be 100-200 µL per mouse.

-

-

Administration:

-

Administer the prepared S1P1-IN-Ex26 solution via i.p. injection at the desired frequency (e.g., daily).

-

Procedure for Continuous Administration via Micro-Osmotic Pump:

-

Pump Preparation:

-

Prepare a solution of S1P1-IN-Ex26 in the vehicle at a concentration calculated to deliver the desired daily dose based on the pump's flow rate and duration. For example, a 2 mg/mL solution in an Alzet 1003D pump delivers approximately 0.1 mg/kg/hour.[2]

-

Fill the micro-osmotic pumps with the S1P1-IN-Ex26 solution according to the manufacturer's instructions.

-

-

Surgical Implantation:

-

Anesthetize the mouse.

-

Shave and sterilize the skin on the back.

-

Make a small subcutaneous incision and insert the filled osmotic pump.

-

Close the incision with sutures or wound clips.

-

Administer an initial i.p. loading dose of S1P1-IN-Ex26 (e.g., 3 mg/kg) immediately after surgery to achieve therapeutic levels quickly.[2]

-

Visualizations

S1P1 Signaling Pathway in Lymphocyte Egress

Caption: S1P1 signaling pathway driving lymphocyte egress from lymph nodes.

Experimental Workflow for EAE and S1P1-IN-Ex26 Treatment

References

- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 2. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. Site-specific chemokine expression regulates CNS inflammation and determines clinical phenotype in autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Mouse Studies with S1P1-IN-Ex26

These application notes provide detailed protocols for utilizing S1P1-IN-Ex26, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), in preclinical mouse models. The provided information is intended for researchers, scientists, and drug development professionals investigating immune responses, autoimmune diseases, and other S1P1-mediated pathologies.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates a multitude of cellular processes by binding to a family of five G protein-coupled receptors (S1P1-5).[1][2] S1P1 is critically involved in lymphocyte trafficking, endothelial barrier function, and vascular development.[3] Its role in controlling the egress of lymphocytes from lymphoid organs into circulation makes it a key target for therapeutic intervention in autoimmune diseases like multiple sclerosis.[1][4]

S1P1-IN-Ex26 is a potent and selective S1P1 antagonist with an IC50 of 0.93 nM.[5] It exhibits over 3,000-fold selectivity for S1P1 over other S1P receptor subtypes.[5] By inhibiting S1P1 signaling, S1P1-IN-Ex26 effectively sequesters lymphocytes within lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to inflammation in peripheral tissues and the central nervous system.[1][6] This mechanism of action makes S1P1-IN-Ex26 a valuable tool for studying the therapeutic potential of S1P1 antagonism in various disease models.

S1P1 Signaling Pathway

The binding of S1P to its receptor, S1P1, on the surface of a lymphocyte initiates a signaling cascade that is essential for the cell's egress from the lymph node. This process involves the activation of intracellular G proteins, leading to downstream signaling events that promote cell migration. S1P1-IN-Ex26 acts as a competitive antagonist, blocking the binding of S1P to S1P1 and thereby preventing the initiation of this signaling pathway. This results in the retention of lymphocytes within the lymph nodes.

Caption: S1P1 Signaling Pathway and Inhibition by S1P1-IN-Ex26.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for S1P1-IN-Ex26.

Table 1: In Vitro Activity of S1P1-IN-Ex26

| Parameter | Value | Reference |

| IC50 (S1P1) | 0.93 nM | [5] |

| Selectivity | >3,000-fold for S1P1 over other S1P receptors | [5] |

Table 2: In Vivo Efficacy of S1P1-IN-Ex26 in Mice

| Parameter | Dose | Effect | Reference |

| Lymphocyte Sequestration (ED50) | 0.06 mg/kg (i.p.) | Induced after 2 hours | [5] |

| Lymphocyte & Thymocyte Egress Inhibition | 3 mg/kg (i.p., once daily for 3 days) | Disrupts S1P1 signaling | [5] |

| Amelioration of EAE | 30 mg/kg (i.p., once daily for 15 days) | Alleviates experimental autoimmune encephalomyelitis | [5] |

Experimental Protocols

Protocol 1: Evaluation of Lymphocyte Sequestration in Mice

This protocol details the procedure for assessing the dose-dependent effect of S1P1-IN-Ex26 on peripheral blood lymphocyte counts.

Materials:

-

S1P1-IN-Ex26

-

Vehicle (e.g., 50 mM Na2CO3)[6]

-

8-week-old male C57Bl/6J mice[6]

-

Standard laboratory equipment for intraperitoneal (i.p.) injections

-

Equipment for blood collection (e.g., cardiac puncture) and euthanasia

-

Flow cytometer and relevant antibodies for lymphocyte immunophenotyping (e.g., anti-CD4, anti-CD8, anti-B220)

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

-

Compound Preparation: Prepare S1P1-IN-Ex26 in the appropriate vehicle at the desired concentrations. A dose range of 0.01 to 10 mg/kg can be used to determine the ED50.

-

Dosing: Administer a single intraperitoneal (i.p.) injection of S1P1-IN-Ex26 or vehicle to the mice.

-

Blood Collection: At a specified time point post-injection (e.g., 2 hours), euthanize the mice and collect peripheral blood via cardiac puncture.[6]

-

Lymphocyte Counting: Perform a complete blood count (CBC) to determine the total number of lymphocytes.

-

Flow Cytometry: Use flow cytometry to analyze the populations of T cells (CD4+ and CD8+) and B cells (B220+) in the peripheral blood.

-

Data Analysis: Compare the lymphocyte counts in the S1P1-IN-Ex26-treated groups to the vehicle-treated control group. Calculate the ED50 for lymphocyte sequestration.

Protocol 2: In Vivo Study of S1P1-IN-Ex26 in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol outlines a study to evaluate the therapeutic efficacy of S1P1-IN-Ex26 in the EAE mouse model of multiple sclerosis.

Materials:

-

S1P1-IN-Ex26

-

Vehicle (e.g., 50 mM Na2CO3)[6]

-

EAE induction reagents (e.g., MOG35-55 peptide, Complete Freund's Adjuvant, Pertussis toxin)

-

Female C57BL/6 mice (8-12 weeks old)

-

Standard laboratory equipment for i.p. injections and clinical scoring

Procedure:

-

EAE Induction: Induce EAE in mice according to standard protocols. This typically involves immunization with MOG35-55 peptide in CFA, followed by injections of pertussis toxin.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).

-